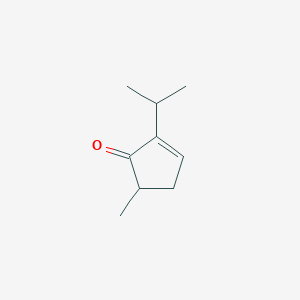

Pulegenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pulegone is a naturally occurring organic compound found in the essential oils of various plants, particularly those in the mint family such as Nepeta cataria (catnip), Mentha piperita (peppermint), and pennyroyal . It is classified as a monoterpene and is characterized by its strong minty aroma. Pulegone is a clear, colorless oily liquid and is used in flavoring agents, perfumery, and aromatherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pulegone can be synthesized through several methods. One common synthetic route involves the cyclization of citronellal, which is then oxidized to form pulegone . Another method includes the isomerization of isopulegol, followed by oxidation . The reaction conditions typically involve the use of catalysts such as acids or bases to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of pulegone primarily involves the extraction from natural sources. The essential oils containing pulegone are extracted through steam distillation or cold pressing of the plant material . Steam distillation involves passing steam through the plant material, causing the essential oil to evaporate. The vapors are then condensed and collected. Cold pressing involves physically pressing the plant material to release the oil.

Chemical Reactions Analysis

Types of Reactions

Pulegone undergoes various chemical reactions, including:

Oxidation: Pulegone can be oxidized to form menthofuran, a major metabolite.

Reduction: Pulegone can be reduced to menthone and isomenthone through the action of pulegone reductase.

Substitution: Pulegone can undergo substitution reactions, particularly at the double bond and ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of acids or bases as catalysts.

Major Products

Oxidation: Menthofuran

Reduction: Menthone and isomenthone

Substitution: Various substituted pulegone derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Pulegone has a wide range of scientific research applications:

Chemistry: Pulegone is used as a starting material for the synthesis of other compounds, including menthol and menthone.

Biology: Pulegone has been studied for its insecticidal properties and its role in plant defense mechanisms.

Medicine: Pulegone has potential therapeutic uses, including antipyretic and anti-inflammatory properties. its toxicity at high doses limits its use.

Industry: Pulegone is used in the flavoring and fragrance industries due to its strong minty aroma.

Mechanism of Action

Pulegone exerts its effects through various molecular targets and pathways. It is metabolized in the liver to form menthofuran, which is responsible for its hepatotoxic effects . Pulegone also interacts with the central nervous system, causing a decrease in ambulation and an increase in pentobarbital-induced sleeping time in animal studies . The exact molecular targets and pathways involved in these effects are still being studied.

Comparison with Similar Compounds

Pulegone is similar to other monoterpenes such as menthol, menthone, and isopulegone . pulegone is unique in its strong minty aroma and its ability to undergo a wide range of chemical reactions. Other similar compounds include:

Menthol: Known for its cooling sensation and used in various medicinal and cosmetic products.

Menthone: Used in flavoring and fragrance industries.

Isopulegone: An isomer of pulegone with similar chemical properties but different biological activities.

Pulegone’s unique combination of chemical reactivity and biological activity makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No. |

5587-79-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylcyclopent-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h5-7H,4H2,1-3H3 |

InChI Key |

JSIJNCSVIGPGDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C(C1=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Propanol, 2-methyl-2-[(2-methyl-2-propenyl)oxy]-](/img/structure/B13806365.png)

![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)

![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)

![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)

![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)